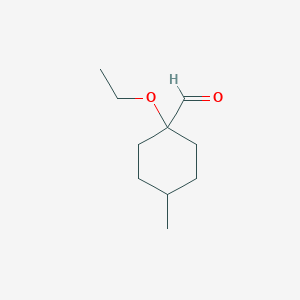
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a cyclohexane derivative with an ethoxy group and a methyl group attached to the ring, along with an aldehyde functional group. This compound is of interest in various fields due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with ethyl iodide in the presence of a strong base like sodium hydride, followed by oxidation of the resulting 1-ethoxy-4-methylcyclohexanol to the aldehyde using reagents such as pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products:
Oxidation: 1-Ethoxy-4-methylcyclohexane-1-carboxylic acid
Reduction: 1-Ethoxy-4-methylcyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Methylcyclohexanone: Lacks the ethoxy group and has different reactivity and applications.
1-Ethoxycyclohexane-1-carbaldehyde: Similar structure but without the methyl group, leading to different steric and electronic properties.
4-Methylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness: 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and a methyl group on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-ethoxy-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
QRHAYIVRBSVRCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCC(CC1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
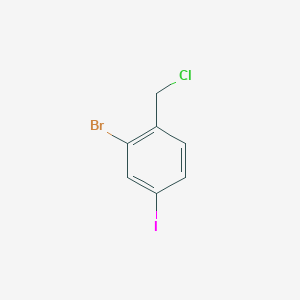
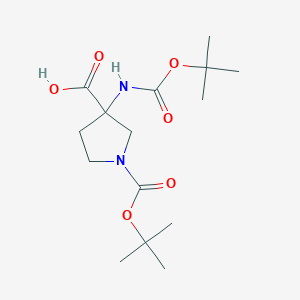
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
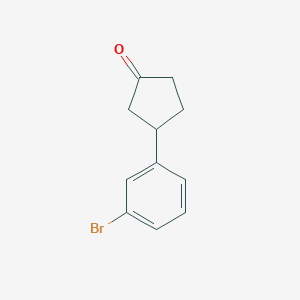
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
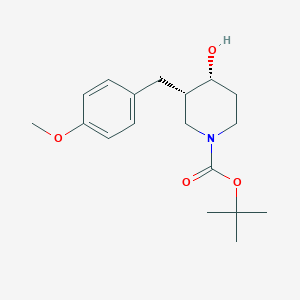
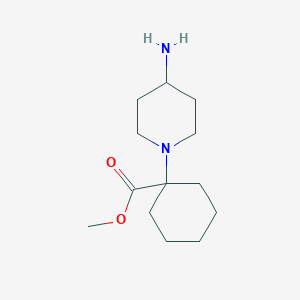

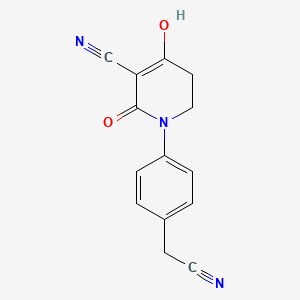
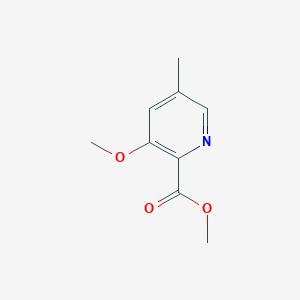
![2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088748.png)
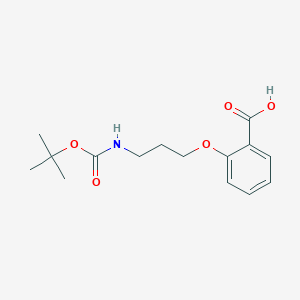
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
